

4-Hydroxymethylpyrazole: A Key Metabolite of 4-Methylpyrazole

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Compound of Interest

Compound Name: 4-Hydroxymethylpyrazole

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Introduction

4-Methylpyrazole (fomepizole) is a potent competitive inhibitor of alcohol dehydrogenase (ADH) and is widely used as an antidote for methanol and ethylene glycol poisoning.[1] Its efficacy lies in its ability to block the metabolic conversion of these toxic alcohols into their harmful acidic metabolites. The biotransformation of 4-methylpyrazole itself is a critical aspect of its pharmacology, leading to the formation of key metabolites, primarily **4-hydroxymethylpyrazole** and subsequently 4-carboxypyrazole.[2][3] This technical guide provides a comprehensive overview of **4-hydroxymethylpyrazole** as a metabolite of 4-methylpyrazole, focusing on its metabolic pathway, the enzymes involved, quantitative data, and detailed experimental protocols relevant to its study.

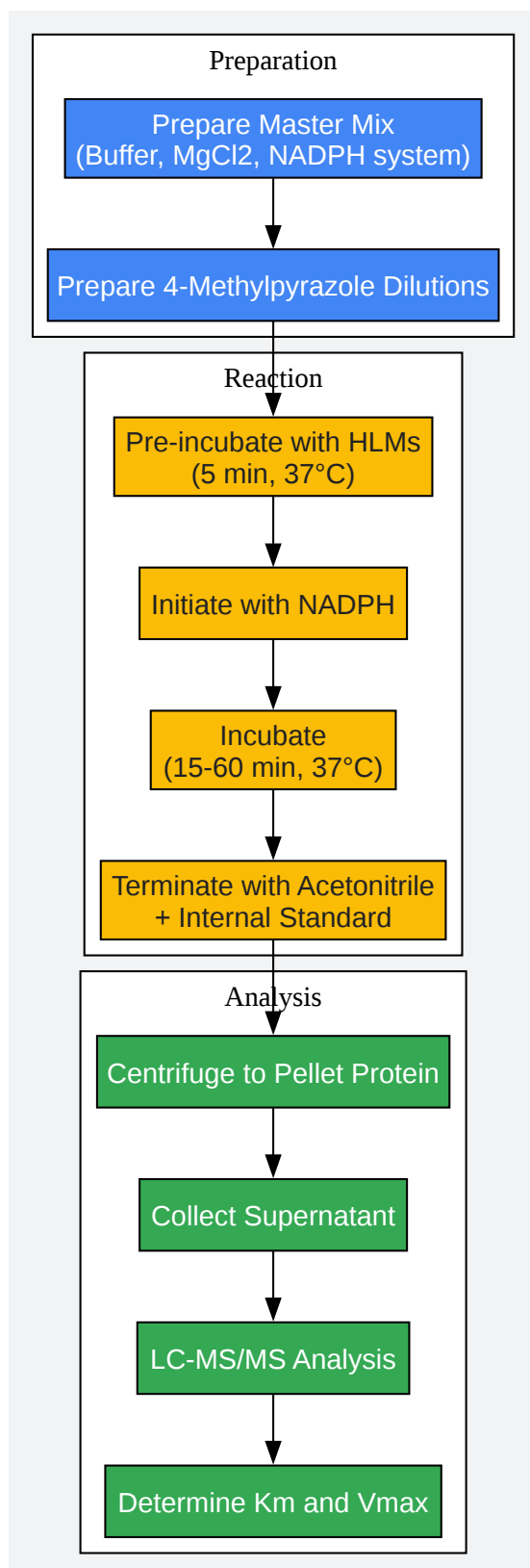
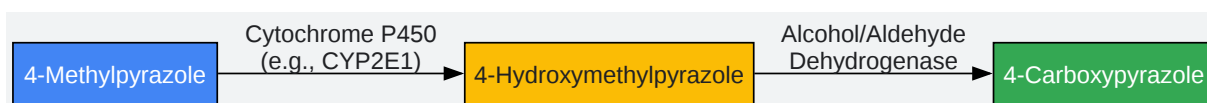
Metabolic Pathway of 4-Methylpyrazole

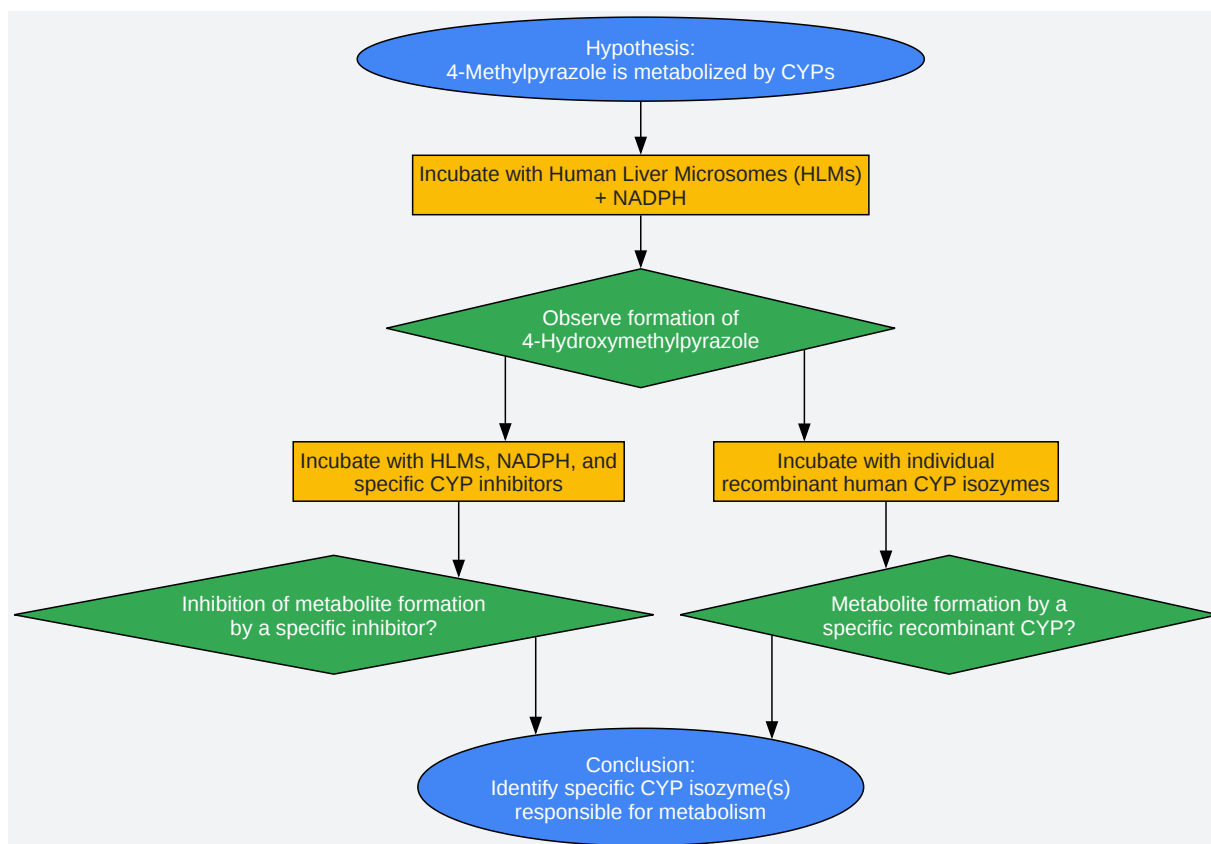
The metabolism of 4-methylpyrazole predominantly occurs in the liver. The primary metabolic pathway involves a two-step oxidation process.

- **Hydroxylation:** The first and rate-limiting step is the oxidation of the methyl group of 4-methylpyrazole to form **4-hydroxymethylpyrazole**. This reaction is catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system.[4]

- Oxidation: Subsequently, **4-hydroxymethylpyrazole** is further oxidized to 4-carboxypyrazole. This step is likely mediated by alcohol and aldehyde dehydrogenases.[5]

The major metabolite, 4-carboxypyrazole, along with unchanged 4-methylpyrazole and other minor metabolites like N-glucuronide conjugates, are then excreted in the urine.[2]





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References

- 1. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 2. 4-Methylpyrazole | C₄H₆N₂ | CID 3406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 4-Carboxypyrazole (HMDB0060760) [hmdb.ca]
- 4. Interaction of pyrazole and 4-methylpyrazole with hepatic microsomes: effect on cytochrome P-450 content, microsomal oxidation of alcohols, and binding spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human liver alcohol dehydrogenase--inhibition of methanol activity by pyrazole, 4-methylpyrazole, 4-hydroxymethylpyrazole and 4-carboxypyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
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